Pimonidazole, (R)-

Description

Historical Context of Hypoxia Assessment Tools in Scientific Inquiry

The scientific journey to accurately measure oxygen levels in tissues has been long and multifaceted. Early research relied on invasive techniques, such as the use of oxygen electrodes, which could provide direct measurements of partial pressure of oxygen (pO2) but were limited to specific, accessible points and could cause tissue damage. The invention of pulse oximetry in the 1970s marked a significant advance, allowing for non-invasive measurement of arterial oxygen saturation, though it reflects systemic oxygenation rather than oxygen levels in specific tissue microenvironments. nih.govnih.gov

The discovery of endogenous responses to low oxygen, particularly the role of Hypoxia-Inducible Factor (HIF), provided a new avenue for assessment. physoc.org Researchers could infer hypoxic conditions by measuring the presence of HIF-1α and other proteins it regulates, like Carbonic Anhydrase 9 (CA9). physoc.orgaacrjournals.org While informative, the expression of these endogenous markers can be influenced by factors other than oxygen levels and may represent a slower, more chronic response to hypoxia. aacrjournals.org These limitations highlighted the need for a tool that could provide a more direct, timely, and high-resolution "snapshot" of tissue hypoxia at the cellular level, setting the stage for the development of exogenous chemical markers. researchgate.net

| Assessment Tool | Principle of Operation | Key Limitations |

| Oxygen Electrodes | Direct electrochemical measurement of oxygen partial pressure (pO2) at the electrode tip. | Invasive; measurements are localized to the needle track; can induce tissue injury. |

| Pulse Oximetry | Non-invasive measurement of light absorbance differences between oxygenated and deoxygenated hemoglobin. | Measures systemic arterial oxygen saturation (SpO2), not tissue-specific hypoxia. nih.gov |

| Endogenous Markers (e.g., HIF-1α, CA9) | Immunohistochemical detection of proteins that are naturally upregulated under low-oxygen conditions. | Expression can be slow to induce and may reflect chronic hypoxia; can be influenced by non-hypoxic stimuli. aacrjournals.org |

| Exogenous Markers (e.g., Pimonidazole) | Systemic administration of a compound that is selectively activated and trapped within hypoxic cells. | Provides a "snapshot" in time; requires administration of an external chemical agent. researchgate.net |

Evolution of Pimonidazole (B1677889) as a Standard Hypoxia Marker in Research

Pimonidazole, a 2-nitroimidazole (B3424786) compound, emerged as a robust solution to the challenges of hypoxia detection. medchemexpress.com Its utility is rooted in a specific biochemical mechanism: in environments with a low partial pressure of oxygen (typically pO2 ≤ 10 mmHg), the nitro group of pimonidazole is reductively activated by cellular nitroreductases. researchgate.netresearchgate.netspringernature.com This process is inhibited by the presence of oxygen. nih.gov

Once activated, pimonidazole is converted into a reactive electrophilic species that forms stable, covalent bonds (adducts) with thiol groups found in proteins, peptides, and amino acids within the hypoxic cell. researchgate.netnih.govnih.gov These pimonidazole adducts are long-lived and accumulate in proportion to the degree of hypoxia. ontosight.ainih.gov Because these adducts are stable, they serve as a historical record of the hypoxic event in that cell. aacrjournals.org

The critical development that solidified pimonidazole's role as a standard research tool was the creation of highly specific mouse monoclonal antibodies that recognize these adducts. medchemexpress.comnih.gov This allows for their detection in tissue samples using standard immunohistochemical and immunofluorescent techniques. springernature.comnih.gov Researchers can visualize and quantify the hypoxic fraction of a tissue, often with cellular or even subcellular resolution. ontosight.airesearchgate.net

The reliability of pimonidazole has been validated across numerous studies, showing a strong correlation with other hypoxia measurement techniques, including oxygen electrode readings and the radiobiologically hypoxic fraction. researchgate.net Its widespread adoption in preclinical and clinical studies has provided invaluable insights into the role of hypoxia in diverse pathological conditions, from tumor resistance to radiation therapy to the progression of neurodegenerative and cardiovascular diseases. ontosight.ainih.govjci.org

| Study Focus | Model System | Key Finding | Reference |

| Correlation with pO2 | C3H mammary tumors in mice | Pimonidazole binding showed a strong correlation (r² = 0.81) with direct pO2 measurements from oxygen electrodes. | researchgate.net |

| Clinical Feasibility | Cervical carcinoma patients | Demonstrated that pimonidazole can be used for qualitative and quantitative assessment of tumor hypoxia in a clinical setting. | nih.gov |

| Metabolic Mechanism | Rat liver perfusion | Confirmed that the reductive metabolism of pimonidazole is regulated by cellular oxygen tension, independent of the pyridine (B92270) nucleotide redox state. | nih.gov |

| Comparison with Endogenous Markers | Head and Neck Cancer | Showed substantial overlapping, but also distinct patterns, between pimonidazole staining (acute/chronic hypoxia) and CA9 expression (chronic hypoxia). | aacrjournals.org |

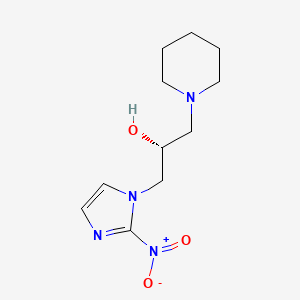

Structure

3D Structure

Properties

CAS No. |

197861-11-3 |

|---|---|

Molecular Formula |

C11H18N4O3 |

Molecular Weight |

254.29 g/mol |

IUPAC Name |

(2R)-1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol |

InChI |

InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2/t10-/m1/s1 |

InChI Key |

WVWOOAYQYLJEFD-SNVBAGLBSA-N |

Isomeric SMILES |

C1CCN(CC1)C[C@H](CN2C=CN=C2[N+](=O)[O-])O |

Canonical SMILES |

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O |

Origin of Product |

United States |

Molecular Mechanisms of Pimonidazole Interaction in Hypoxic Environments

Bioreductive Activation of the 2-Nitroimidazole (B3424786) Moiety

The cornerstone of pimonidazole's hypoxia-selectivity is the bioreductive activation of its 2-nitroimidazole ring. researchgate.netmedchemexpress.com In environments with normal oxygen levels, the initial reduction of the nitro group is a reversible process. However, in hypoxic cells (typically with oxygen levels below 1.3%), the reduction proceeds through a series of steps to form reactive species. medchemexpress.com

This process is initiated by a one-electron reduction of the nitro group, forming a nitro radical anion. nih.gov In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound. In hypoxic conditions, however, the lower oxygen concentration allows for further reduction to occur. This leads to the formation of highly reactive intermediates, including nitroso- and hydroxylamino-pimonidazole. researchgate.net These intermediates are the key to pimonidazole's function as a hypoxia marker.

Formation of Covalent Adducts with Thiol-Containing Macromolecules: Proteins, Peptides, and Amino Acids

The reactive intermediates generated during the bioreductive activation of pimonidazole (B1677889) readily react with nucleophilic residues within the cell. researchgate.net A primary target for these electrophilic species are thiol groups (sulfhydryl groups) present in various macromolecules. nih.govnih.gov This results in the formation of stable, covalent adducts.

The most common targets for adduction are:

Proteins: Cysteine residues within proteins are particularly susceptible to covalent modification by reduced pimonidazole. nih.gov

Peptides: Small peptides containing cysteine, most notably the abundant antioxidant glutathione (B108866), react readily.

Amino Acids: Free amino acids with thiol groups, such as cysteine, can also form adducts.

This covalent binding is a critical step, as it effectively traps the pimonidazole molecule within the hypoxic cell.

Intracellular Sequestration and Accumulation of Pimonidazole Adducts

The formation of covalent bonds between the activated pimonidazole and intracellular macromolecules is the primary mechanism for its sequestration and subsequent accumulation. medchemexpress.com Once the adduct is formed, it is no longer able to diffuse out of the cell, leading to a build-up of the marker specifically in hypoxic regions. The stability of these adducts ensures their retention within the cells for a sufficient period to allow for detection. tandfonline.com The amount of pimonidazole detected is directly proportional to the level of hypoxia within the tissues. nih.gov

Elucidation of Pimonidazole Metabolic Pathways in Hypoxic Cells

The metabolism of pimonidazole in hypoxic cells is a well-defined pathway that transforms the relatively inert parent compound into a trapped marker. This pathway involves the sequential reduction of the nitro group and, significantly, conjugation with glutathione.

The central metabolic event is the reduction of the 2-nitro group. This is a multi-electron process that proceeds through the following key metabolites:

| Precursor/Metabolite | Description |

| Pimonidazole | The parent 2-nitroimidazole compound. |

| Nitroso-pimonidazole | An early, reactive intermediate in the reduction pathway. researchgate.net |

| Hydroxylamino-pimonidazole | A further reduced, highly reactive intermediate that readily forms adducts. researchgate.net |

| Amino-pimonidazole | The fully reduced, less reactive amine derivative. researchgate.net |

This table outlines the key metabolites formed during the reductive metabolism of pimonidazole in hypoxic cells.

A significant metabolic fate of reduced pimonidazole is its conjugation with glutathione (GSH). nih.gov This reaction is often catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). xcode.lifeyoutube.com These enzymes facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic, reduced pimonidazole intermediates, or more commonly, the fully reduced amino-pimonidazole. nih.gov

The resulting glutathione conjugate is a major metabolite of pimonidazole found in hypoxic tissues. nih.govplos.org Imaging mass spectrometry studies have shown that the distribution of the pimonidazole-glutathione conjugate within tumors corresponds closely with the areas identified as hypoxic through immunohistochemical staining for pimonidazole adducts. plos.org This indicates that glutathione conjugation is a key mechanism for the trapping and accumulation of pimonidazole in hypoxic cells. nih.gov

Methodologies for Pimonidazole Based Hypoxia Detection and Quantification in Research

Immunohistochemical (IHC) and Immunofluorescence (IF) Techniques

Immunohistochemistry (IHC) and immunofluorescence (IF) are the primary methods for visualizing and analyzing pimonidazole (B1677889) adducts in tissue samples. These techniques offer spatial information about the distribution of hypoxic regions within the tissue architecture. Both IHC and IF have been successfully applied to detect pimonidazole in various research models, including cancer, diabetes, and kidney disease. nih.govspringernature.comphysiology.org

Antibody-Based Detection of Pimonidazole Adducts

The cornerstone of pimonidazole detection is the use of specific antibodies that recognize the pimonidazole adducts formed in hypoxic cells. nih.govspringernature.com Monoclonal antibodies, such as the widely used clone 4.3.11.3 (MAb1), are highly specific for these adducts and are available commercially, often as part of kits like Hypoxyprobe™. nih.govhypoxyprobe.com These antibodies can be used in various applications, including IHC on paraffin-embedded and frozen tissues, as well as in immunocytochemistry (ICC) for cell cultures. medchemexpress.com

The detection process involves incubating the tissue section with the primary anti-pimonidazole antibody. This is followed by a secondary antibody, which is typically conjugated to an enzyme (for IHC) or a fluorophore (for IF), that binds to the primary antibody. For IHC, a chromogenic substrate like 3,3'-diaminobenzidine (B165653) (DAB) is used to produce a colored precipitate at the site of the adducts, which can be visualized with a light microscope. plos.orgfrontiersin.org In IF, the fluorophore-conjugated secondary antibody allows for direct visualization of the hypoxic regions using a fluorescence microscope. nih.govacs.org

It is important to note that methodological pitfalls can arise, such as false-positive staining. For instance, in studies of kidney disease, using a mouse-derived anti-pimonidazole primary antibody led to artifactual staining of apical membranes of tubular epithelial cells and debris within renal tubules. physiology.org This issue was largely circumvented by using a rabbit-derived polyclonal anti-pimonidazole primary antibody. physiology.org

Tissue Preparation and Sectioning for IHC/IF Analysis

Proper tissue preparation is crucial for the successful detection of pimonidazole adducts. The choice between frozen and formalin-fixed, paraffin-embedded (FFPE) tissue depends on the specific research question and the compatibility with other desired staining protocols. nih.govspringernature.com

Frozen tissue sections are often preferred for preserving the antigenicity of certain proteins and for fluorescence-based detection methods. The general procedure involves snap-freezing the harvested tissue in liquid nitrogen and storing it at -80°C. nih.govhypoxyprobe.com The tissue is then embedded in an optimal cutting temperature (OCT) compound and sectioned using a cryostat, typically at a thickness of 4-10 µm. nih.govhypoxyprobe.com

A common protocol for staining frozen sections includes:

Air-drying the slides.

Fixing with cold acetone (B3395972). nih.govhypoxyprobe.com

Rehydrating the sections.

Incubating with the primary anti-pimonidazole antibody.

Washing and incubating with a fluorescently labeled secondary antibody. nih.govresearchgate.net

This method has been used to visualize hypoxic areas in various tissues, including tumors and retinas. nih.govnih.govhypoxyprobe.comacs.org

Formalin-fixed, paraffin-embedded (FFPE) tissue processing is a standard method in pathology labs, offering excellent morphological preservation. The process involves fixing the tissue in formalin, dehydrating it through a series of alcohol grades, clearing with xylene, and finally embedding in paraffin (B1166041) wax. frontiersin.orgnih.gov Sections are then cut using a microtome.

For IHC staining of FFPE sections, an antigen retrieval step is typically required to unmask the antigenic sites that may have been cross-linked by formalin fixation. nih.gov This is often achieved by heating the sections in a specific buffer. Following antigen retrieval, the staining protocol is similar to that for frozen sections, involving incubation with primary and secondary antibodies and subsequent detection. frontiersin.orgnih.gov FFPE sections have been successfully used to analyze pimonidazole-detected hypoxia in pancreatic and other cancers. frontiersin.orgnih.govresearchgate.net

| Parameter | Frozen Tissue Sections | Paraffin-Embedded Tissue Sections |

|---|---|---|

| Fixation | Often post-fixed with acetone or methanol. nih.govhypoxyprobe.comnih.gov | Fixed in formalin prior to processing. frontiersin.orgnih.gov |

| Antigen Retrieval | Generally not required. | Typically necessary to reverse formalin cross-linking. nih.gov |

| Morphology Preservation | Good, but can be prone to ice crystal artifacts. | Excellent morphological detail. nih.gov |

| Antigenicity Preservation | Often better for sensitive antigens. | Can be compromised by formalin fixation. |

| Common Applications | Immunofluorescence, studies requiring optimal antigen preservation. nih.govhypoxyprobe.com | Immunohistochemistry, long-term archival storage. frontiersin.orgnih.gov |

Microscopic Visualization and Image Acquisition Protocols

Once the tissue sections are stained, they are visualized using a microscope. For IHC with chromogenic substrates, a standard bright-field microscope is used. spandidos-publications.com For IF, a fluorescence microscope equipped with appropriate filters for the specific fluorophores is necessary. nih.govaacrjournals.org

Image acquisition protocols are designed to capture high-quality, representative images of the stained tissues. This often involves using a digital camera attached to the microscope and specialized software. nih.gov For quantitative analysis, it is crucial to maintain consistent settings for illumination, exposure time, and magnification across all samples. spandidos-publications.com In some studies, entire tumor sections are imaged by stitching together multiple individual microscopic fields of view to create a composite image. nih.govaacrjournals.org This allows for a comprehensive analysis of the spatial distribution of hypoxia across the entire tissue section.

Quantitative Image Analysis Platforms and Algorithms

Visual assessment of pimonidazole staining can be subjective. Therefore, quantitative image analysis is essential for obtaining objective and reproducible measurements of hypoxia. researchgate.net This typically involves specialized software platforms and algorithms to analyze the digitized images of the stained tissue sections.

Several image analysis platforms have been utilized for quantifying pimonidazole-detected hypoxia, including Aperio Genie, Definiens Tissue Studio, and Definiens Developer. researchgate.netnih.govx-mol.net These platforms can be programmed with customized rule sets to automatically identify and quantify the stained areas. For example, a study on pancreatic ductal adenocarcinoma compared these three platforms and found that while Aperio Genie showed good concordance with manual scoring, a customized rule set in Definiens Developer provided a high level of reliability for automated, high-throughput analysis. researchgate.netnih.govx-mol.net

Common quantitative metrics include the hypoxic percentage (HP) or hypoxic fraction (HF), which is the ratio of the pimonidazole-positive area to the total viable tumor area. researchgate.netspiedigitallibrary.org Algorithms often employ color deconvolution to separate the stain of interest (e.g., the brown DAB stain in IHC) from the counterstain (e.g., hematoxylin). researchgate.net Other advanced approaches include vessel distance analysis (VDA), which measures the intensity of the hypoxia marker as a function of the distance from blood vessels. frontiersin.org This can provide insights into the relationship between oxygen supply from the vasculature and the resulting hypoxic gradients. frontiersin.org Deep learning models, such as those based on ResNet-18 architecture, have also been developed to predict hypoxia probability at the pixel level from multiparametric MRI data, which is then correlated with pimonidazole staining. researchgate.net

| Platform/Algorithm | Description | Key Features | Reference |

|---|---|---|---|

| Aperio Genie | An adaptive pattern-recognition image analysis platform. | Good concordance with manual scoring, but can be resource-intensive. | researchgate.netnih.govx-mol.net |

| Definiens Tissue Studio | An image analysis platform for digital pathology. | Can have variability related to misclassification of cell classes. | researchgate.netnih.govx-mol.net |

| Definiens Developer | A platform allowing for the creation of customized image analysis rule sets. | High level of reliability with customized rules; suitable for high-throughput analysis. | researchgate.netnih.govx-mol.net |

| ImageJ/FIJI | Open-source image processing program. | Widely used for basic and advanced image analysis, including color deconvolution and particle analysis. | nih.gov |

| MATLAB | A high-level programming language and interactive environment. | Used to develop custom algorithms, for example, using Otsu's method for thresholding to segment pimonidazole-positive pixels. | spiedigitallibrary.org |

| Vessel Distance Analysis (VDA) | An algorithmic approach to quantify marker intensity as a function of distance from vessels. | Elucidates the relationship between vascular supply and microenvironmental markers like hypoxia. | frontiersin.org |

| Deep Learning Models (e.g., ResNet-18) | Machine learning models trained to recognize patterns in images. | Can predict hypoxia probability at a pixel level from imaging data, validated with pimonidazole staining. | researchgate.net |

Fluorescence Imaging Approaches

Fluorescence imaging provides a powerful and widely accessible method for visualizing and quantifying hypoxia in biological samples. By conjugating the hypoxia-sensitive molecule pimonidazole to fluorescent dyes, researchers can directly visualize the distribution of hypoxic regions within cell cultures and tissues. This approach leverages the inherent property of pimonidazole to be reductively activated and bind to macromolecules specifically in low-oxygen environments.

The development of fluorescent probes for hypoxia detection often involves the chemical conjugation of a 2-nitroimidazole (B3424786) moiety, such as pimonidazole, to a fluorescent reporter molecule. acs.org This strategy combines the hypoxia-targeting specificity of the nitroimidazole with the sensitive detection capabilities of fluorescence microscopy.

Notable examples of such probes are HYPOX-1 and HYPOX-2. nih.govnih.gov The synthesis of HYPOX-2 involves attaching a fluorescein (B123965) isothiocyanate (FITC) dye directly to an amine-activated form of pimonidazole, with reported yields of 76%. acs.orgnih.gov A similar probe, HYPOX-1, features a 2-nitroimidazole group linked to FITC via a 6-carbon linker, produced with a 64% yield. acs.orgnih.gov

Another approach involves synthesizing a series of "Pimo-Dyes" through a coupling reaction between the terminal amino group of an amine-functionalized pimonidazole (Pimo-NH2) and the isothiocyanate or carboxyl group of various fluorescent dyes. chemrxiv.org This method has been used to create conjugates with dyes like Pimo-Si-Rhodamine, Pimo-Me-Si-Rhodol, and Pimo-BODIPY. chemrxiv.org The underlying principle for these probes is that under hypoxic conditions, the 2-nitroimidazole component is reduced, leading to the formation of a covalent bond with intracellular biomolecules like proteins or nucleic acids, thus retaining the attached fluorescent dye within the hypoxic cell. chemrxiv.org

Fluorescent pimonidazole conjugates have been successfully applied in both cellular and animal models to detect hypoxia.

In Vitro Applications: In cell culture systems, these probes demonstrate a marked increase in fluorescence intensity in hypoxic cells compared to their normoxic counterparts. nih.gov Studies using HYPOX-1 and HYPOX-2 on rat retinal neuronal cells (R28) and primary human Müller cells showed significantly higher fluorescence when the cells were subjected to hypoxic conditions. acs.orgnih.gov Similarly, Pimo-Dyes such as Pimo-Si-Rhodamine and Pimo-BODIPY selectively stained C26 cultured cells under hypoxic (1% O2) conditions, while no staining was observed in normoxic cells. chemrxiv.org The effectiveness of these probes is often confirmed by co-staining with an antibody specific to pimonidazole adducts, which verifies that the fluorescence signal originates from the targeted hypoxic regions. nih.gov

| Probe | Cell Line | Hypoxic vs. Normoxic Fluorescence Increase | Reference |

| HYPOX-1 | R28 | 2.7-fold (at 100 µM) | acs.orgnih.gov |

| HYPOX-2 | R28 | 4.4-fold (at 100 µM) | acs.orgnih.gov |

| HYPOX-1 | Human Müller | 5-fold | acs.orgnih.gov |

| HYPOX-2 | Human Müller | 11-fold | acs.orgnih.gov |

| Pimo-Si-Rhodamine | C26 | 58-fold (median fluorescence intensity) | chemrxiv.org |

| Pimo-Me-Si-Rhodol | C26 | 12-fold (median fluorescence intensity) | chemrxiv.org |

| Pimo-BODIPY | C26 | 14-fold (median fluorescence intensity) | chemrxiv.org |

In Vivo Applications: In animal models, these fluorescent agents enable the ex vivo and, in some cases, in vivo visualization of hypoxic tissues. nih.gov In a mouse model of oxygen-induced retinopathy (OIR), intravitreally injected HYPOX-1 was observed to accumulate in the central avascular (and therefore hypoxic) regions of the retina. acs.org This accumulation pattern colocalized with traditional pimonidazole antibody staining, confirming the probe's specificity. acs.org Similarly, in a mouse model of laser-induced retinal vein occlusion, a fluorescent probe named HYPOX-4 demonstrated patterns of hypoxia detection comparable to standard pimonidazole-adduct immunostaining. arvojournals.org Studies using tumor-bearing mice have also shown that intravenously injected 2-nitroimidazole-fluorophore conjugates exhibit strong fluorescence in hypoxic tumor areas, which correlates with the distribution of co-injected pimonidazole. chemrxiv.orgkoreascience.kr

A critical factor for successful fluorescence imaging is achieving a high signal-to-noise ratio (S/N), which ensures that the specific signal from the probe in the target tissue is clearly distinguishable from background fluorescence. evidentscientific.com For hypoxia probes, this translates to maximizing the fluorescence intensity in hypoxic cells while minimizing it in normoxic tissues.

Research has demonstrated that fluorescent pimonidazole conjugates can achieve excellent S/N ratios. Both HYPOX-1 and HYPOX-2 were capable of detecting hypoxia in cell culture models with S/N ratios greater than 10:1. nih.govnih.gov The optimization of this ratio can be influenced by the concentration of the probe. For instance, studies with HYPOX-1 and HYPOX-2 showed that a 50 μM dose provided enhanced signal-to-noise ratios compared to a 100 μM dose in R28 cells. acs.orgnih.govresearchgate.net

Flow cytometry analysis of C26 cells treated with various Pimo-Dyes also quantified the distinction between hypoxic and normoxic signals. The median fluorescence intensity of hypoxic cells was found to be 58, 12, and 14 times higher than that of normoxic cells for Pimo-Si-Rhodamine, Pimo-Me-Si-Rhodol, and Pimo-BODIPY, respectively, indicating a strong hypoxia-dependent signal enhancement. chemrxiv.org In PET imaging, strategies such as delivering a tracer via stimuli-responsive polymers have been explored to improve signal-to-noise ratios by controlling the release of the imaging agent in the target microenvironment. researchgate.net

Positron Emission Tomography (PET) Imaging with Radiolabeled Pimonidazole

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the three-dimensional visualization and quantification of metabolic processes in vivo. windows.net Labeling pimonidazole with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), enables the non-invasive assessment of tumor hypoxia, which is valuable for treatment planning and monitoring. tandfonline.comresearchgate.net

The most prominent example of a radiolabeled pimonidazole derivative for PET imaging is [¹⁸F]FPIMO. tandfonline.com The radiosynthesis of [¹⁸F]FPIMO is achieved through a nucleophilic fluorination reaction. tandfonline.comresearchgate.netnih.gov This process typically involves reacting the precursor molecule, 1-[2-O-tosyl-3-(2-nitroimidazole-1-yl)-propyl]-piperidine, with [¹⁸F]fluoride. tandfonline.comtandfonline.com The [¹⁸F]fluoride itself is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. tandfonline.com

The synthesis of [¹⁸F]FPIMO results in the formation of two interchangeable isomeric forms, which have been designated as isomer "5" and isomer "6". tandfonline.comtandfonline.com These isomers can be separated and evaluated independently. The process has been automated using commercially available fluorination modules, yielding the final product with a radiochemical purity reported to be between 91% and 100%. tandfonline.comresearchgate.netnih.gov

The utility of a PET tracer is determined by its pharmacokinetic properties, including its retention in target tissue and its clearance from non-target tissues. nih.gov The evaluation of [¹⁸F]FPIMO has been conducted in both in vitro and in vivo experimental models.

In Vitro Evaluation: Cell culture studies have shown that the retention of [¹⁸F]FPIMO is strongly driven by hypoxia. tandfonline.com In experiments with FaDuDD (head and neck cancer) and SiHa (cervical cancer) cell lines, both isomers of [¹⁸F]FPIMO showed significantly higher retention under anoxic conditions compared to normoxic conditions after three hours of incubation. tandfonline.comtandfonline.com Isomer "5" was found to be particularly promising, achieving impressive anoxic-to-oxic retention ratios of 36 in FaDuDD cells and 102 in SiHa cells. tandfonline.comresearchgate.netnih.gov These ratios were comparable to or even higher than those measured for the established hypoxia tracer [¹⁸F]FAZA under the same conditions. tandfonline.com

In Vivo Evaluation: In tumor-bearing mice, [¹⁸F]FPIMO accumulated in tumors, reaching levels two to six times higher than in muscle tissue three hours after administration. tandfonline.comresearchgate.netnih.gov Autoradiography of tumor sections confirmed that the intra-tumoral distribution of [¹⁸F]FPIMO was largely identical to the distribution of unlabeled pimonidazole detected by immunohistochemistry, indicating that the tracer accurately targets hypoxic regions. tandfonline.comresearchgate.netnih.gov

However, the in vivo performance of [¹⁸F]FPIMO revealed challenges related to its clearance kinetics. Despite promising tumor-to-muscle ratios, the absolute signal (measured as Standardized Uptake Value or SUV) in the tumor remained low compared to other tracers like [¹⁸F]FAZA. tandfonline.comsnmjournals.org Biodistribution data showed high radioactivity in the liver and kidneys, suggesting rapid metabolism and excretion. tandfonline.comsnmjournals.org Analysis of blood metabolites confirmed that [¹⁸F]FPIMO is metabolized quickly, with little of the parent compound remaining shortly after injection, which compromises the signal intensity for PET imaging. nih.gov The clearance of [¹⁸F]FPIMO is both hepatic and renal. snmjournals.orgsnmjournals.org

| Parameter | Model System | Tracer Isomer | Finding | Reference |

| Anoxic:Oxic Ratio | FaDuDD Cells | Isomer "5" | 36 | tandfonline.comresearchgate.net |

| Anoxic:Oxic Ratio | SiHa Cells | Isomer "5" | 102 | tandfonline.comresearchgate.net |

| Anoxic:Oxic Ratio | FaDuDD Cells | Isomer "6" | 13 | tandfonline.com |

| Anoxic:Oxic Ratio | SiHa Cells | Isomer "6" | 29 | tandfonline.com |

| Tumor:Muscle Ratio | Tumor-bearing mice | Isomer "5" / "6" | 2 to 6 (at 3h post-injection) | tandfonline.comresearchgate.net |

| Absolute Uptake (SUV) | Tumor-bearing mice | Isomer "5" / "6" | 3 to 4-fold lower than [¹⁸F]FAZA | tandfonline.com |

| Clearance Pathway | In vivo models | N/A | Hepatic and Renal | snmjournals.orgsnmjournals.org |

| Metabolism | In vivo models | N/A | Rapid, with little parent compound remaining 15 min post-injection | nih.gov |

Correlation of PET Images with Autoradiography and Immunohistological Analysis

The validation of positron emission tomography (PET) imaging agents for hypoxia is crucial for their clinical application. This is often achieved by correlating the PET signal with more direct, ex vivo measures of hypoxia at the microscopic level, such as autoradiography and immunohistochemistry (IHC) for pimonidazole adducts. nih.govspandidos-publications.com This correlative approach provides a means to verify that the PET tracer accurately reflects the underlying hypoxic tissue architecture.

In studies involving various tumor models, the distribution of PET tracers like [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO) and ⁶⁴Cu-diacetyl-bis(N⁴-methylsemicarbazone) (⁶⁴Cu-ATSM) is compared with the distribution of pimonidazole detected by IHC on the same or adjacent tissue sections. nih.gove-century.us Autoradiography of the radiotracer is performed on these sections to provide a high-resolution map of tracer accumulation, which is then spatially correlated with the pimonidazole staining pattern. nih.gove-century.us

Research findings have demonstrated varying degrees of correlation depending on the tumor model and the specific PET tracer used. For instance, in studies with human head and neck xenograft tumors, a comparison of [¹⁸F]FMISO autoradiography and pimonidazole IHC revealed moderate correlations when analyzed on a pixel-by-pixel basis. nih.gov However, in some tumor lines, a strong significant correlation was observed between the mean signal intensities of [¹⁸F]FMISO and pimonidazole. nih.gov Similarly, in canine tumors, a strong correlation was found between the uptake of [¹⁸F]FDG (a marker of glucose metabolism often increased in hypoxic regions) and pimonidazole labeling. nih.govd-nb.info

The correlation between ⁶⁴Cu-ATSM uptake and pimonidazole has yielded more varied results. nih.gov While some studies show a good spatial correlation in certain tumor types, others have found discrepancies, suggesting that mechanisms other than hypoxia might contribute to ⁶⁴Cu-ATSM retention in some cases. nih.govsnmjournals.org For example, in R3230Ac tumors, a close correlation was observed between ⁶⁴Cu-ATSM uptake and pimonidazole binding. snmjournals.org Conversely, in FSA tumors, no such correlation was found, with ⁶⁴Cu-ATSM accumulating in well-perfused areas. snmjournals.org

These correlative studies are essential for understanding the strengths and limitations of different PET tracers for hypoxia imaging. The data generated helps to validate their use in non-invasively assessing tumor hypoxia and guiding therapeutic strategies.

Western Blotting for Pimonidazole Adduct Detection

The methodology involves the standard procedures of Western blotting. Proteins are extracted from hypoxic cells or tissues previously exposed to pimonidazole. These protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

The key step in detecting pimonidazole adducts is the use of a specific primary antibody, typically a mouse monoclonal antibody (MAb1), that recognizes the pimonidazole adducts formed on proteins in hypoxic conditions. hypoxyprobe.commaokangbio.com After incubation with the primary antibody, a secondary antibody conjugated to an enzyme (such as horseradish peroxidase) or a fluorescent dye is applied. This allows for the visualization of the pimonidazole-adducted proteins, which typically appear as multiple bands on the blot, reflecting the non-specific binding of activated pimonidazole to a range of cellular proteins. researchgate.net

Research has demonstrated the utility of Western blotting for detecting pimonidazole adducts both in vitro and in vivo. researchgate.net For instance, studies have shown that the intensity of the bands on a Western blot correlates inversely with the oxygen tension to which the cells were exposed. researchgate.net This method has been successfully applied to detect hypoxia in various experimental models, including pancreatic islets in diabetic mice and in the brain following experimental stroke. researchgate.netnih.gov It has been noted that Western blotting can sometimes detect pimonidazole adducts at higher oxygen tensions than immunohistochemistry, highlighting its sensitivity. researchgate.net

The semi-quantitative nature of Western blotting allows for the comparison of hypoxic levels between different samples. By normalizing the pimonidazole signal to a loading control protein (such as β-actin or HIF-1α), researchers can obtain relative measures of hypoxia. researchgate.net

Application of Pimonidazole in Experimental Research Models

In Vitro Cellular Models for Hypoxia Studies

In vitro models are fundamental for investigating the cellular response to hypoxia under controlled laboratory conditions. Pimonidazole (B1677889) is widely used in these systems to confirm the hypoxic status of cells and to correlate it with various biological phenomena.

Pimonidazole is instrumental in validating hypoxic conditions in two-dimensional (2D) cell line cultures. Researchers expose cultured cells to environments with reduced oxygen levels (hypoxia) or standard atmospheric oxygen levels (normoxia) and use pimonidazole to confirm the cellular hypoxic response.

For instance, in studies involving prostate cancer cell lines such as LNCaP, immunocytochemical staining demonstrated clear pimonidazole positivity in cells cultured under hypoxic conditions, whereas cells under normoxic conditions remained negative. researchgate.net This confirms the oxygen-dependent activation of the marker. Similarly, in 4T1 breast cancer cell cultures, pimonidazole immunofluorescence has been used to measure the development of intracellular hypoxic gradients over time, revealing hypoxic cells in green against DAPI-stained nuclei in blue. nih.gov

The amount of pimonidazole detected is directly proportional to the level of hypoxia, making it a reliable tool for quantifying the hypoxic state in cultured cells. nih.govresearchgate.net This application is critical for studies aiming to understand the molecular and cellular consequences of oxygen deprivation.

Table 1: Pimonidazole Application in 2D Cell Culture

| Cell Line | Experimental Condition | Method of Detection | Key Finding |

|---|---|---|---|

| LNCaP (Prostate Cancer) | Hypoxia vs. Normoxia | Immunocytochemistry | Pimonidazole staining was exclusively positive in hypoxic cells, validating its use as a specific hypoxia marker. researchgate.net |

| 4T1 (Breast Cancer) | Generation of oxygen gradients | Immunofluorescence | Pimonidazole staining allowed for the visualization and quantification of hypoxic gradients as they formed within the cell culture. nih.gov |

This table is interactive. Click on the headers to sort.

Three-dimensional (3D) spheroid models more accurately mimic the microenvironment of solid tumors, including the formation of oxygen gradients from the spheroid periphery to its core. springernature.com Pimonidazole is essential for characterizing the development and distribution of hypoxia within these structures. springernature.com

In chondrosarcoma spheroids, pimonidazole staining was absent in smaller, day 7 spheroids but became evident in the core regions of larger spheroids by day 14 and day 20, correlating with the presence of apoptotic cells in the center. nih.gov This demonstrates the formation of a hypoxic core as the spheroid increases in size. Studies with HCT116 spheroids similarly used pimonidazole to detect hypoxic cells, which appeared green with fluorescence microscopy. researchgate.net

Research on 600 µm diameter spheroids from a human head and neck carcinoma cell line showed that pimonidazole staining began approximately 150 µm from the surface and intensified towards the necrotic center. researchgate.net When these spheroids were maintained under anoxic conditions, staining was observed throughout the entire structure, confirming the marker's response to severe oxygen deprivation. researchgate.net These findings highlight pimonidazole's utility in mapping the hypoxic gradients that are characteristic of 3D tumor models.

Table 2: Pimonidazole in 3D Spheroid Models

| Spheroid Model | Size/Age | Pimonidazole Staining Pattern | Associated Finding |

|---|---|---|---|

| Chondrosarcoma | Day 7 | Negative | No significant hypoxia in small spheroids. nih.gov |

| Chondrosarcoma | Day 14 & 20 | Positive in the core region | Hypoxia develops as spheroids grow, correlating with central apoptosis. nih.gov |

| HCT116 | Day 3 & 6 | Positive cells detected | Confirmed the presence of hypoxic cells within the spheroid structure. researchgate.net |

This table is interactive. Click on the headers to sort.

Pimonidazole staining is frequently correlated with analyses of gene expression to identify transcriptional programs regulated by hypoxia. By isolating pimonidazole-positive (hypoxic) and -negative (normoxic) cell populations, researchers can uncover the genetic pathways activated in response to low oxygen.

A significant study in prostate cancer found that pimonidazole staining reflects a specific transcriptional program associated with more aggressive tumors. nih.gov The gene expression profiles linked to pimonidazole positivity were enriched for genes involved in proliferation and DNA repair. nih.gov A 32-gene signature was constructed from this data that correlated with pimonidazole staining and markers of tumor aggressiveness. nih.govnih.gov

However, the relationship between pimonidazole and specific hypoxia-inducible factors can be complex. For example, some studies have noted that the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) may not always correlate well with pimonidazole staining, suggesting that pimonidazole provides a more direct measure of severe or chronic hypoxia than the transient expression of some hypoxia-related proteins. iiarjournals.org

In Vivo Animal Models

In vivo animal models, particularly those involving tumors, are critical for studying hypoxia in a complex physiological context. Pimonidazole is administered to these animals, and after a circulation period, tissues are harvested to analyze the extent and location of hypoxia. nih.gov

Tumor xenograft models, where human tumor cells are implanted into immunodeficient mice, are a mainstay of cancer research. Pimonidazole is widely used in these models to quantify the hypoxic fraction (HF) of tumors, which is often linked to treatment resistance and malignancy. aacrjournals.org

Studies have shown a direct correlation between tumor size and the extent of hypoxia as measured by pimonidazole. In one oral cancer xenograft model, hypoxia was detected in tumors as small as 2 mm, but the mean optical density of pimonidazole staining increased significantly in larger tumors of 5 mm, 10 mm, and 15 mm. figshare.com This reflects the increasing oxygen diffusion limitations as a tumor grows.

Furthermore, pimonidazole has been used to validate the efficacy of hypoxia-activated prodrugs. In studies with the prodrug TH-302, a strong correlation was found between its antitumor activity and the tumor's hypoxic fraction across 11 different xenograft models, as determined by pimonidazole staining. aacrjournals.org Treatment with TH-302 led to a reduction in the pimonidazole-positive hypoxic fraction, demonstrating the drug's selective targeting of hypoxic cells. aacrjournals.org

The C3H mouse strain, which has a high incidence of mammary tumors, is a classic model for cancer research. nih.govjanvier-labs.com Pimonidazole has been rigorously validated in C3H mammary adenocarcinoma models as a reliable marker for tumor hypoxia.

In a key study, hypoxia measured by pimonidazole binding in C3H tumors was directly compared with two other methods: direct oxygen measurements using electrodes and the radiobiologically determined hypoxic fraction. nih.govresearchgate.net The results showed a strong correlation between pimonidazole binding and both pO2 measurements (r² = 0.81) and the radiobiologically hypoxic fraction (r² = 0.85). nih.govresearchgate.net This research validated pimonidazole as an accurate immunohistochemical marker for tumor hypoxia in this specific and widely used model. These findings are crucial as they confirm that the patterns of pimonidazole staining correspond to physiologically and functionally significant levels of hypoxia that impact therapeutic outcomes.

Table of Compounds

| Compound Name |

|---|

| (R)-Pimonidazole |

| Bromo-isophosphoramide mustard (Br-IPM) |

| DAPI (4',6-diamidino-2-phenylindole) |

| HIF-1α (Hypoxia-Inducible Factor 1-alpha) |

Tumor Xenograft Models for Hypoxia Characterization

Analysis in Human Laryngeal Squamous Cell Carcinoma Xenografts

The oxygenation status of tumors is a significant factor in treatment resistance, and pimonidazole is employed to investigate hypoxia in laryngeal squamous cell carcinomas. researchgate.net A comprehensive study involving 103 patients with laryngeal carcinoma revealed substantial variability in hypoxia among tumors. researchgate.net The hypoxic fraction, determined by pimonidazole binding, ranged from 0% to 19%, with 67% of tumors showing at least 1% of the viable tumor area as hypoxic. researchgate.net A notable finding from this research was the association between the pimonidazole-defined hypoxic fraction and the histopathological grade of the tumor; poorly differentiated tumors were found to be more hypoxic. researchgate.net

Further digital, single-cell-based analysis on tissue from 44 laryngeal cancer patients compared pimonidazole binding with the expression of the endogenous hypoxia marker, hypoxia-inducible factor 1-alpha (HIF-1α). xenograft.net This analysis found only a weak positive correlation between the two markers at the tissue fragment level and no significant correlation at the patient level. xenograft.net The poor overlap in staining suggests that pimonidazole and HIF-1α may signify different forms or aspects of hypoxia co-existing within a single tumor. xenograft.net

Hypoxia Assessment in Human Malignant Glioma Xenografts (e.g., GBM Nan1)

Pimonidazole is extensively used for the assessment of hypoxia in highly aggressive human malignant glioma xenografts. nih.govresearchgate.net Glioblastoma (GBM) is characterized by significant areas of hypoxia, which contribute to its malignancy. nih.gov In a unique clinical study, pimonidazole was administered to GBM patients before surgery, allowing for detailed high-dimensional histopathologic analysis of the hypoxic regions within the resected tissue. nih.gov

Experimental studies on human glioblastoma xenograft lines, such as E102 and E106, have validated pimonidazole's utility in tracking changes in oxygenation. nih.gov In these models, pimonidazole signal intensity was shown to decrease significantly when tumor hypoxia was reduced by carbogen breathing. nih.gov Conversely, when hypoxia was induced by clamping the tumor blood supply, the pimonidazole signal increased. nih.gov These findings underscore the reliability of pimonidazole as a marker for dynamic changes in tumor oxygenation in glioma models. nih.gov

Application in Diverse Human Cancer Cell Line Xenografts (e.g., HT-1080, PANC-1, HCT 116, Caki-1, A549)

Pimonidazole is widely applied to measure the hypoxic fractions in a variety of human cancer xenograft models, which is crucial for evaluating hypoxia-activated prodrugs and understanding resistance mechanisms. jci.org A strong correlation has been demonstrated between the extent of tumor hypoxia measured by pimonidazole staining and the efficacy of such drugs. jci.org

In pancreatic cancer research, pimonidazole staining has been used to visualize hypoxic regions in PANC-1 xenografts. nih.gov These studies have shown that the fraction of hypoxic tissue increases with tumor volume. nih.gov For HCT 116 colon carcinoma xenografts, pimonidazole has been used to confirm the colocalization of the endogenous hypoxia marker ERO1α within hypoxic tumor regions. oncotarget.com This colocalization was also observed in A549 (lung), HeLa (cervical), and MIA PaCa2 (pancreatic) xenografts. oncotarget.com In studies on HT-1080 fibrosarcoma cells, hypoxia has been linked to resistance to PARP inhibitors, a key class of cancer drugs. nih.gov The Caki-1 renal cell carcinoma line is a common model for studying the hypoxia-inducible factor (HIF) pathway, a central regulator of the cellular response to low oxygen. nih.gov The use of pimonidazole in these diverse models allows for the precise identification of hypoxic tumor cells, providing a "ground truth" for hypoxia that can be correlated with other imaging and molecular techniques.

| Cell Line | Cancer Type | Key Research Finding | Reference |

|---|---|---|---|

| PANC-1 | Pancreatic | Visualized hypoxic foci scattered throughout the tumor; hypoxic fraction increased with tumor volume. | nih.gov |

| HCT 116 | Colon | Demonstrated colocalization of ERO1α and pimonidazole in hypoxic tumor sites. | oncotarget.com |

| A549 | Lung | Confirmed colocalization of endogenous hypoxia markers with pimonidazole. | oncotarget.com |

| HT-1080 | Fibrosarcoma | Used in studies showing hypoxia-induced resistance to PARP inhibitors. | nih.gov |

| Caki-1 | Renal | Model used for studying the HIF pathway; pimonidazole used to quantify hypoxic fraction in xenografts. | jci.orgnih.gov |

Hypoxia Mapping in Specific Human Xenografts (e.g., #C53)

In detailed investigations of the tumor microenvironment, pimonidazole is used for precise hypoxia mapping. nih.gov In a specific human colorectal xenograft model, #C53, researchers conducted a multiparametric comparison of various biomarkers to create a comprehensive picture of tumor hypoxia.

The spatial distribution of pimonidazole adducts was compared with other markers on the same or adjacent tumor sections. nih.gov Findings revealed that pimonidazole staining colocalized with the endogenous hypoxia marker Carbonic Anhydrase IX (CA9) and with the expression of enhanced green fluorescent protein (eGFP), which was under the control of a hypoxia-inducible promoter. nih.gov Furthermore, these pimonidazole-positive hypoxic areas were distinctly located away from well-perfused tumor regions, which were identified by Hoechst staining. nih.gov This colocalization with both endogenous and other exogenous hypoxia markers, coupled with its exclusion from well-vascularized areas, validates pimonidazole as a highly specific and reliable tool for mapping hypoxic niches within tumors. nih.gov

Retinal Hypoxia Models

Pimonidazole serves as a gold standard for the ex vivo detection and validation of hypoxia in animal models of retinal vascular diseases. Conditions such as diabetic retinopathy and retinopathy of prematurity are associated with retinal hypoxia. The mechanism of pimonidazole involves its selective reduction by nitroreductase enzymes in tissues with low oxygen pressure, leading to the formation of stable pimonidazole-protein adducts. These adducts can then be visualized in excised tissue using specific antibodies.

This established method is frequently used to confirm the hypoxia-selectivity of novel, noninvasive imaging agents. For instance, newly developed fluorescent probes like HYPOX-1 and HYPOX-2, which are designed for in vivo imaging, were validated by demonstrating that their accumulation in hypoxic retinal tissue directly colocalized with areas of positive pimonidazole immunostaining.

Pancreatic Islet Hypoxia in Diabetes Models (e.g., KK-Ay mice, ob/ob mice)

Pimonidazole is utilized to investigate the role of hypoxia in pancreatic islet dysfunction in type 2 diabetes models, such as the KK-Ay and ob/ob mice. These models are characterized by obesity, insulin resistance, and eventual beta-cell failure.

Studies have demonstrated that pancreatic islets in diabetic KK-Ay and ob/ob mice are hypoxic, especially following a high glucose load, when compared to age-matched control mice. Western blot analysis of pimonidazole adducts in isolated islets confirmed these findings. This glucose-induced hypoxia is attributed to the high oxygen consumption required for insulin secretion by beta-cells, particularly when the oxygen supply may be impaired due to the altered islet microvasculature in diabetes.

In vitro experiments using isolated islets and beta-cell lines further support this. Pimonidazole adducts increase in a glucose-concentration-dependent manner, confirming that high glucose levels can directly induce a state of cellular hypoxia within beta-cells. Immunohistochemical analysis of islet sections revealed that the staining for pimonidazole-protein adducts was heterogeneous.

Table 3: Pimonidazole Findings in Pancreatic Islet Hypoxia Models

| Model | Condition | Key Finding |

| KK-Ay Mice | Diabetic, post-glucose load | Increased pimonidazole adducts in pancreatic islets. |

| ob/ob Mice | Diabetic, post-glucose load | Increased pimonidazole adducts in pancreatic islets. |

| Rat Islets (in vitro) | High glucose concentration | Glucose-dependent increase in pimonidazole adducts. |

| INS-1 Cells (in vitro) | High glucose concentration | Glucose-dependent increase in pimonidazole adducts. |

Assessment of Hypoxia in Normal Tissues (e.g., mouse kidney)

Pimonidazole is also used to study physiological hypoxia in normal, healthy tissues. The kidney, in particular, has distinct regions of varying oxygen tension. Research has established that healthy rodents have severe physiological hypoxia (pO2 of 10 mmHg or less) in their renal outer medulla.

When pimonidazole is administered to healthy mice, subsequent ex vivo analysis of kidney tissue slices shows a distinct staining pattern. Fluorescence imaging reveals that pimonidazole adducts are localized specifically to the outer medulla, confirming this region as physiologically hypoxic. This use of pimonidazole helps establish a baseline for hypoxia and is crucial for comparative studies involving kidney diseases where hypoxia is thought to be a key pathological factor.

Utilization of the Chicken Chorioallantoic Membrane (CAM) Assay

The Chicken Chorioallantoic Membrane (CAM) assay is a widely used in vivo model for studying angiogenesis and tumor biology. Pimonidazole plays a key role in validating this model for cancer research, specifically for studying the hypoxic tumor microenvironment.

To confirm that tumors grown on the CAM develop hypoxic regions similar to those in human cancers, pimonidazole is injected into the vasculature of the tumor-bearing CAM. Subsequent analysis of the tumor xenografts demonstrates that the CAM model effectively supports the development of hypoxic zones. This has been observed in a variety of human tumor cell line-derived xenografts and patient-derived tumor fragments.

The use of pimonidazole in the CAM assay provides a reliable method to assess the extent of hypoxia within the tumor microenvironment. This is critical for testing the efficacy of novel hypoxia-targeting drugs and for studying the relationship between hypoxia, angiogenesis, and metastasis in a rapid and cost-effective platform. nih.gov

Ex Vivo Tissue Analysis Following Pimonidazole Administration

Following in vivo administration, the detection of pimonidazole adducts in tissues is accomplished through various ex vivo analytical techniques, primarily involving immunohistochemistry. nih.govnih.gov Pimonidazole is reductively activated in cells with a partial pressure of oxygen less than 10 mmHg, where it forms stable, covalent adducts with thiol groups in proteins, peptides, and amino acids. nih.govhypoxyprobe.com These adducts can then be visualized in tissue sections.

The standard procedure involves harvesting the organs or tissues of interest after allowing the pimonidazole to circulate in vivo. nih.gov The tissue can be processed for either frozen or paraffin-embedded sectioning. nih.govresearchgate.net

Frozen Sections : Tissues are often snap-frozen and embedded in an optimal cutting temperature (OCT) compound. Cryostat sections are then cut and mounted on microscope slides. Staining is typically performed using a primary antibody that specifically recognizes the pimonidazole adducts, followed by a fluorescently labeled secondary antibody. nih.gov This allows for visualization using fluorescence microscopy. nih.gov

Paraffin-Embedded Sections : Tissues are fixed, commonly in formalin, and then processed and embedded in paraffin (B1166041) wax. Sections are cut using a microtome, deparaffinized, and rehydrated. Immunohistochemical detection is then carried out, often using a primary anti-pimonidazole antibody and a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP), which generates a colored product upon addition of a substrate.

Both methods allow for the precise localization of hypoxic cells within the tissue architecture. The intensity of the staining is considered to be proportional to the level of hypoxia. nih.gov This ex vivo analysis is a cornerstone of pimonidazole's utility, providing cellular-level resolution of hypoxic regions across a wide range of experimental models. nih.govhypoxyprobe.com

Comparative Research and Correlative Studies Utilizing Pimonidazole

Correlation of Pimonidazole (B1677889) Binding with Direct Oxygen Electrode Measurements (pO2)

The correlation between pimonidazole binding and direct measurements of partial pressure of oxygen (pO2) using electrodes has been a subject of considerable research, yielding varied results that underscore the complexity of tumor microenvironments.

In some studies, a strong positive correlation has been established. For instance, research on C3H mammary tumors in mice demonstrated a significant correlation between the extent of pimonidazole binding and pO2 levels, with a coefficient of determination (r²) of 0.81. This suggests that in this particular tumor model, pimonidazole binding is a reliable indicator of the hypoxic fraction as measured by oxygen electrodes.

However, other investigations have reported a lack of direct correlation. Studies in human cervix carcinomas and glioma models found no significant correlation between the fraction of pimonidazole staining and pO2 measurements. aacrjournals.org This discrepancy may be attributed to the different temporal resolutions of the two techniques. Oxygen electrodes provide an instantaneous "snapshot" of oxygen levels at specific points within the tumor, whereas pimonidazole binding reflects an integrated measure of hypoxia over a longer duration, capturing both chronic and acute hypoxic events. aacrjournals.org Therefore, the two methods can be viewed as providing complementary, rather than conflicting, information about the tumor oxygenation status. aacrjournals.org

| Study Type | Tumor Model | Correlation Finding | Reference |

| Preclinical | C3H mouse mammary carcinoma | Good correlation (r² = 0.81) | nih.govaacrjournals.org |

| Clinical | Human cervix carcinoma | No significant correlation | aacrjournals.org |

| Preclinical | Human malignant glioma xenograft | No correlation | aacrjournals.org |

Comparison of Pimonidazole Staining with Endogenous Hypoxia Markers

Endogenous markers are proteins naturally expressed by cells in response to hypoxic conditions. Comparing pimonidazole staining with these markers helps to understand the biological response to low oxygen and to validate the utility of these proteins as intrinsic hypoxia indicators.

CA9 is a transmembrane protein whose expression is strongly induced by hypoxia. Numerous studies have demonstrated a good spatial co-localization between pimonidazole binding and CA9 expression in various tumor types, including cervical and head and neck cancers. nih.govtandfonline.com In cervical cancer, a significant correlation was found between the pimonidazole-positive fraction and the CA9-positive fraction (r = 0.60). nih.gov

| Cancer Type | Correlation with Pimonidazole | Key Observation | Reference |

| Cervical Cancer | Good correlation (r = 0.60) | CA9 staining often more extensive than pimonidazole. | nih.gov |

| Head and Neck Cancer | Variable, good in some models (r²=0.92) | Staining patterns differ between tumor lines. | nih.gov |

| Colorectal Cancer Xenograft | Similar spatial distribution in controls | CA9 expression unchanged by acute oxygen changes. | tandfonline.comnih.gov |

HIF-1α is a key transcription factor that orchestrates the cellular response to hypoxia. While HIF-1α is a primary regulator of many hypoxia-inducible genes, its correlation with pimonidazole binding is not always straightforward. Some studies report weak to moderate correlations. For example, in cervical cancer, a weaker but still significant correlation was observed between pimonidazole and HIF-1α (r = 0.31) compared to that with CA9. nih.gov

| Cancer Type | Correlation with Pimonidazole | Key Observation | Reference |

| Cervical Cancer | Weaker correlation (r = 0.31) | Poorer match compared to CA9. | nih.gov |

| Laryngeal Squamous Cell Carcinoma | Weak correlation, poor overlap | Suggests co-existence of different forms of hypoxia. | rug.nlnih.gov |

GLUT1 is another protein whose expression is upregulated under hypoxic conditions to facilitate increased glucose uptake for anaerobic metabolism. Studies in bladder and cervical cancer have shown a good geographical co-localization and a highly significant correlation between GLUT1 expression and pimonidazole binding. nih.govnih.gov In one study on bladder cancer, the correlation coefficient between GLUT1 and pimonidazole was 0.82. nih.gov

However, the relationship can be complex. In some cases, GLUT1 expression is observed in a diffuse pattern throughout tumor nests with little geographical relationship to pimonidazole binding, while in others, it shows a zonal expression that co-localizes well with pimonidazole. aacrjournals.org This suggests that while hypoxia is a key driver of GLUT1 expression, other factors may also play a role.

| Cancer Type | Correlation with Pimonidazole | Key Observation | Reference |

| Bladder Cancer | Highly significant correlation (r = 0.82) | Good geographical co-localization. | nih.gov |

| Cervical Cancer | Significant correlation (r = 0.54) | GLUT1 and CA9 expression also correlated. | nih.gov |

| Cervical Squamous Cell Carcinoma | No significant overall association | Heterogeneity in GLUT1 expression patterns observed. | aacrjournals.org |

Osteopontin is a secreted phosphoprotein that has been implicated in tumor progression and metastasis, and its expression can be influenced by the tumor microenvironment, including hypoxia. Research has suggested OPN as a potential plasma marker for tumor hypoxia. nih.gov Immunohistochemical studies in prostate cancer have compared pimonidazole staining with OPN expression, generating "oxygen supply maps" to visualize the hypoxic microenvironment. researchgate.net However, detailed correlative data between pimonidazole binding and OPN expression is less extensively documented compared to markers like CA9 and GLUT1. Some studies indicate that reoxygenation, rather than sustained hypoxia, might be a primary inducer of OPN secretion from tumor cells in vitro. nih.gov

Comparative Analysis with Other Exogenous Hypoxia Markers

Pimonidazole is one of several 2-nitroimidazole-based compounds used to detect hypoxia. Comparative studies with other exogenous markers are essential for understanding their relative advantages and limitations.

One of the most commonly compared markers is EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide). When co-injected, pimonidazole and EF5 show a strong co-localization, indicating they identify similar hypoxic regions. nih.govresearchgate.net However, differences in their binding kinetics as a function of antibody concentration have been reported, which could affect the quantitative interpretation of hypoxia levels. nih.gov Unlike pimonidazole, EF5 is described as a single lipophilic form that may facilitate more rapid and even tissue distribution. sigmaaldrich.com

Misonidazole is another 2-nitroimidazole (B3424786) that has been used in hypoxia research. However, a significant limitation of misonidazole for immunohistochemical detection is the lack of a high-affinity antibody for its adducts, making pimonidazole and EF5 more widely used for this application. mdpi.comnih.gov

| Marker | Comparison with Pimonidazole | Key Findings | Reference |

| EF5 | Strong co-localization when co-injected. | Binding kinetics may differ based on antibody concentration. EF5 is a single lipophilic form. | nih.govnih.govsigmaaldrich.com |

| Misonidazole | Less commonly used for immunohistochemistry. | Lacks a high-affinity antibody for detection. | mdpi.comnih.gov |

EF-5 (2-(2-nitro-1H-imidazole-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide)

EF-5 is another 2-nitroimidazole compound used extensively for the detection of cellular hypoxia. Comparative studies between pimonidazole and EF-5 have revealed both similarities and key differences in their binding kinetics and distribution.

When co-administered, pimonidazole and EF-5 show a strong co-localization, indicating they identify similar hypoxic regions within tumors researchgate.net. Studies using immunofluorescence in KPC xenograft and GEM tumors have demonstrated a significant overlap in the signals from both markers when injected simultaneously researchgate.net. However, when the administration is staggered by 24 hours, a distinct shift between the markers is observed, with reduced overlap. This technique allows for the detection of changes in tumor hypoxia over time, with one marker indicating the hypoxic state at the first time point and the second marker showing the state at a later time researchgate.netnih.gov. For instance, regions positive for pimonidazole but negative for a subsequently administered EF-5 indicate areas that have become reoxygenated nih.gov.

Despite their similar application, differences in their binding kinetics have been reported. The binding of both markers varies directly with drug exposure (concentration integrated over time) at all partial pressures of oxygen (pO₂). However, the dependence of pimonidazole binding on pO₂ has been shown to vary dramatically with the concentration of the antibody used for its detection, a phenomenon not observed with EF-5 nih.gov. This suggests that the antibody concentration is a critical experimental variable that can lead to unreliable estimations of adduct levels and, consequently, pO₂ levels when using pimonidazole nih.gov. EF-5 is also noted for being a single lipophilic compound, which is suggested to facilitate more rapid and even tissue distribution compared to pimonidazole sigmaaldrich.com.

| Feature | Pimonidazole | EF-5 | Reference |

| Co-localization | High when co-injected | High when co-injected | researchgate.net |

| Temporal Hypoxia | Can be used to track changes in hypoxia when staggered with EF-5 | Can be used to track changes in hypoxia when staggered with pimonidazole | researchgate.netnih.gov |

| Binding Kinetics | Binding varies with drug exposure; pO₂ dependence is highly sensitive to antibody concentration | Binding varies with drug exposure; pO₂ dependence is not sensitive to antibody concentration | nih.gov |

| Distribution | Effective hypoxia marker | Single lipophilic form may allow for more rapid and even tissue distribution | sigmaaldrich.com |

CCI-103F

CCI-103F is a hexafluorinated derivative of 2-nitroimidazole that can be used as an immunochemical hypoxia marker hypoxyprobe.com. Research comparing pimonidazole and CCI-103F in spontaneously arising canine tumors has shown a strong correlation between the binding of the two markers in both carcinomas and sarcomas, with a correlation coefficient (r²) of 0.97 nih.govosti.gov.

Despite this strong correlation, studies consistently show that the extent of pimonidazole binding is greater than that of CCI-103F. On average, pimonidazole binding exceeds CCI-103F binding by a factor of approximately 1.2, with the factor ranging from 1.0 to 1.65 nih.govosti.gov. In vitro studies have also demonstrated that while the binding of both markers is pH-dependent, pimonidazole binding is greater at all measured pH values nih.govosti.gov. This difference may be attributed to selective cellular uptake and higher levels of pimonidazole binding in hypoxic regions with higher pH gradients nih.gov.

| Parameter | Finding | Reference |

| Binding Correlation (r²) | 0.97 in canine carcinomas and sarcomas | nih.govosti.gov |

| Relative Binding Extent | Pimonidazole binding is 1.2 times greater than CCI-103F on average (range 1.0-1.65) | nih.govosti.gov |

| pH Dependence | Both are pH-dependent, but pimonidazole binding is consistently greater across all pH values | nih.gov |

FMISO (Fmisonidazole)

[18F]FMISO is a radiolabeled 2-nitroimidazole used for non-invasive imaging of tumor hypoxia with Positron Emission Tomography (PET). Numerous studies have compared the spatial distribution of [18F]FMISO uptake with pimonidazole staining to validate FMISO PET as a reliable hypoxia imaging method.

A moderate pixel-by-pixel correlation between [18F]FMISO autoradiography and pimonidazole immunohistochemistry has been found in xenograft tumor models under various oxygenation conditions nih.gov. Studies in rodent glioma models have also shown that the patterns of pimonidazole uptake are similar to those of [18F]FMISO uptake, with significantly higher pimonidazole staining in FMISO-positive regions compared to FMISO-negative regions researchgate.net.

Quantitative comparisons have yielded strong correlations between metrics derived from both methods. In brain tumor models, the FMISO tumor hypoxic fraction showed a significant correlation with the pimonidazole-derived hypoxic fraction (Spearman's ρ = 0.78) mdpi.com. Similarly, the maximum tumor-to-cerebellum uptake ratio (TCmax) for FMISO was significantly correlated with the maximum pimonidazole intensity (Spearman's ρ = 0.76) mdpi.comnih.gov. Interestingly, the voxel-level correlation between FMISO and pimonidazole images is stronger in tumors with a higher hypoxic fraction, suggesting that FMISO PET is more accurate in more hypoxic tumors nih.gov.

| Comparison Metric | Correlation Finding | Model | Reference |

| Pixel-by-pixel analysis | Moderate correlation | Human xenograft tumors | nih.gov |

| FMISO TCmax vs. Max Pimonidazole Intensity | Spearman's ρ = 0.76 (p < 0.01) | C6/9L brain tumors | mdpi.comnih.gov |

| FMISO Hypoxic Fraction vs. Pimonidazole Hypoxic Fraction | Spearman's ρ = 0.78 (p < 0.01) | C6/9L brain tumors | mdpi.com |

| Voxel-wise correlation | Median Spearman's ρ = 0.37 (110 min post-injection) | C6/9L brain tumors | nih.gov |

Misonidazole

Misonidazole is another 2-nitroimidazole that, like pimonidazole, functions as a hypoxic cell radiosensitizer nih.gov. However, its use as an immunohistochemical probe for hypoxia is limited. A primary challenge is the lack of an antibody with a high enough affinity for the detection of misonidazole adducts in tissue sections mdpi.com. This technical limitation prevents the direct, high-resolution microscopic comparison of hypoxic regions as identified by misonidazole versus pimonidazole. While both compounds were investigated in clinical trials as radiosensitizers, trials with misonidazole and pimonidazole did not demonstrate a significant benefit in local tumor control nih.gov.

Relationship Between Pimonidazole-Detected Hypoxia and Components of the Tumor Microenvironment

Pimonidazole staining is a critical tool for investigating the spatial relationship between hypoxic tumor regions and other components of the tumor microenvironment (TME). This research provides insights into the complex biological processes governed by low oxygen levels, such as angiogenesis and extracellular matrix remodeling.

Interactions with Tumor Vascularity and Endothelial Cells (e.g., CD31+ staining)

Studies combining pimonidazole staining for hypoxia with CD31 immunohistochemistry for endothelial cells have consistently shown an inverse spatial relationship between hypoxia and tumor vasculature.

In various tumor models, regions of positive pimonidazole staining are associated with reduced vascular density aacrjournals.org. Hypoxic areas are typically located at a distance from CD31-positive blood vessels, reflecting the diffusion limits of oxygen from the vasculature into the tumor tissue researchgate.net. This relationship, however, can be dependent on tumor size. In models of microscopic tumors, very small tumors (<1 mm in diameter) can be intensely hypoxic and possess little to no CD31-positive vasculature aacrjournals.orgnih.govsemanticscholar.org. As these tumors grow to an intermediate size (1-4 mm), they often develop a more extensive vasculature, become well-perfused, and consequently show little to no significant hypoxia aacrjournals.orgnih.govsemanticscholar.org. In larger tumors (>4 mm), hypoxia often reappears in a perinecrotic pattern, again at a distance from the functional vasculature nih.gov.

Therapy-induced changes in the TME also affect this relationship. For example, anti-VEGF therapy can induce hypoxia, leading to changes in the extracellular matrix that contribute to tumor aggressiveness nih.gov. Visualizing hypoxia with pimonidazole (green) alongside vasculature stained with markers like CD31 (red) provides a clear depiction of these dynamic changes within the TME researchgate.netnih.govresearchgate.net.

| Tumor Size | Pimonidazole Staining (Hypoxia) | CD31 Staining (Vascularity) | Perfusion | Reference |

| < 1 mm | Intense, high hypoxic fraction | Little to none | Poor | aacrjournals.orgnih.govsemanticscholar.org |

| 1 - 4 mm | Little to none | Widespread | Good | aacrjournals.orgnih.govsemanticscholar.org |

| > 4 mm | Reappears in perinecrotic patterns | Present but may be dysfunctional | Variable | nih.gov |

Impact on Extracellular Matrix (ECM) Remodeling

Hypoxia, as detected by pimonidazole, is a potent driver of ECM remodeling, a process that significantly influences tumor progression, invasion, and metastasis. Hypoxic signaling, primarily through Hypoxia-Inducible Factor 1 (HIF-1), engages multiple mechanisms that directly alter the composition and physical properties of the ECM mdpi.com.

HIF-1 activation under hypoxic conditions leads to the upregulation of genes encoding enzymes crucial for collagen synthesis and modification frontiersin.org. These include prolyl 4-hydroxylase subunits (P4HA1 and P4HA2), which are essential for collagen deposition, and lysyl hydroxylase (PLOD2), which is critical for ECM stiffening and the alignment of collagen fibers mdpi.comfrontiersin.org. This HIF-1-mediated remodeling by hypoxic cells can alter cancer cell morphology, adhesion, and motility, thereby promoting an invasive phenotype frontiersin.org.

In addition to promoting ECM deposition and stiffening, hypoxia also influences ECM degradation. This is mediated by the upregulation of proteinases such as matrix metalloproteinases (MMPs), which are capable of degrading ECM components mdpi.com. By breaking down physical barriers like the basement membrane, MMPs can facilitate tumor metastasis mdpi.com. Anti-VEGF therapy-induced hypoxia, detectable with pimonidazole, has been shown to result in changes in the ECM that contribute to increased tumor aggressiveness post-treatment nih.gov. Therefore, pimonidazole serves as a valuable tool to identify the hypoxic niches where these critical, pro-metastatic ECM alterations are initiated.

Influence on Immune Cell Recruitment

The hypoxic microenvironment, identified by pimonidazole staining, is a significant factor in the composition and function of the immune infiltrate in solid tumors. Research has shown that hypoxia can drive the recruitment of specific immune cell populations that may contribute to a tumor-permissive environment nih.gov. Studies utilizing pimonidazole to map hypoxic regions have been instrumental in understanding how these low-oxygen zones influence the spatial distribution of immune cells. Therapy-induced hypoxia, in particular, has been shown to alter the tumor microenvironment in ways that include the recruitment of tumor-promoting immune cells nih.gov. By providing a clear demarcation of hypoxic tissue, pimonidazole allows researchers to investigate the direct relationship between oxygen levels and the presence of various immune cell subsets, such as tumor-associated macrophages (TAMs) and regulatory T cells, which are known to accumulate in hypoxic niches.

Correlation of Pimonidazole Staining with Associated Cellular Processes

Pimonidazole's utility extends beyond the mere identification of hypoxia; it serves as a critical reference point for correlating low oxygen levels with other key cellular and molecular processes that drive tumor progression and treatment resistance.

Cell Proliferation Markers (e.g., PCNA)

The relationship between hypoxia (demarcated by pimonidazole) and cell proliferation is complex and can vary between tumor types. In a study on cervical carcinoma, immunohistochemical detection of pimonidazole was correlated with the expression of the cell proliferation marker, Proliferating Cell Nuclear Antigen (PCNA) nih.gov. The findings indicated that tumors with extensive hypoxia, as shown by large numbers of pimonidazole-positive cells, also had the highest percentage of S-phase cells nih.gov. However, the study also noted that some tumors with less hypoxia still exhibited substantial proliferation nih.gov.

Conversely, other research has observed an inverse relationship. In studies of microscopic tumors in animal models, regions with positive pimonidazole staining were associated with reduced levels of cellular proliferation aacrjournals.org. This aligns with the biological understanding that severe hypoxia can arrest the cell cycle. Further research in prostate cancer has linked pimonidazole staining to a broader transcriptional program characterized by the upregulation of proliferation genes nih.gov. A gene signature associated with pimonidazole staining showed a positive correlation with the proliferation marker Ki67, suggesting that the hypoxic phenotype in this cancer is associated with increased proliferation nih.gov.

Table 1: Correlation Between Pimonidazole Staining and Cell Proliferation Markers

| Cancer Type | Proliferation Marker | Correlation Finding |

|---|---|---|

| Cervical Carcinoma | PCNA | Tumors with high pimonidazole staining showed the greatest percentage of S-phase cells nih.gov. |

| Prostate Cancer | Ki67 / Proliferation Genes | Pimonidazole staining was associated with a gene signature that positively correlated with Ki67 staining nih.gov. |

Glucose Metabolism (e.g., 18F-FDG uptake)